molecular formula C16H11F2N3 B12398851 Anti-MRSA agent 6

Anti-MRSA agent 6

Cat. No.: B12398851
M. Wt: 283.27 g/mol
InChI Key: PPFKQUSDPLHQGP-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-MRSA agent 6 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional treatments . This compound has shown promising results in pre-clinical and clinical studies, making it a potential candidate for treating MRSA infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 6 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anti-MRSA agent 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.

    Medicine: Explored as a therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.

Mechanism of Action

The mechanism of action of Anti-MRSA agent 6 involves targeting specific pathways essential for bacterial survival. It primarily disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting key enzymes involved in its biosynthesis. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antibacterial activity .

Comparison with Similar Compounds

Anti-MRSA agent 6 is unique compared to other anti-MRSA compounds due to its specific mechanism of action and higher potency. Similar compounds include:

    Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but has limitations due to resistance development.

    Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but may cause side effects like muscle toxicity.

Properties

Molecular Formula

C16H11F2N3

Molecular Weight

283.27 g/mol

IUPAC Name

2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline

InChI

InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+

InChI Key

PPFKQUSDPLHQGP-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F

Origin of Product

United States

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